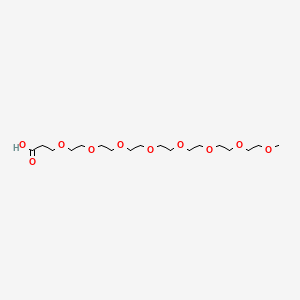

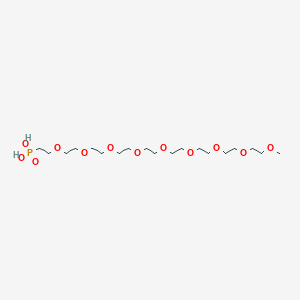

![molecular formula C25H16Cl2F6N2O2 B609374 4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol CAS No. 2289691-01-4](/img/structure/B609374.png)

4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MYCi975, also known as NUCC-0200975, is a potent and selective MYC Inhibitor. MYCi975 disrupts MYC/MAX interaction, promotes MYC T58 phosphorylation and MYC degradation, and impairs MYC driven gene expression.

科学的研究の応用

1. Treatment of Triple-Negative Breast Cancer (TNBC) MYCi975 has been studied as a potential treatment for triple-negative breast cancer (TNBC). It was found to have anti-proliferative and apoptosis-inducing effects on a panel of 14 breast cancer cell lines . The response to MYCi975 was inversely related to endogenous MYC levels, meaning that as MYC levels increased, the response to MYCi975 decreased . The study suggested that MYCi975 could be used in combination with other drugs like paclitaxel or doxorubicin for enhanced cell growth inhibition .

MYC/MAX Interaction Disruption

MYCi975 is an orally active MYC inhibitor that disrupts MYC/MAX interaction . This interaction is crucial for the function of MYC, a transcription factor that regulates a diverse set of gene networks including cell cycle progression, DNA replication and repair, immune response, metabolism, and apoptosis .

Promotion of MYC Degradation

In addition to disrupting MYC/MAX interaction, MYCi975 promotes MYC T58 phosphorylation and MYC degradation . This could potentially lead to the suppression of MYC-regulated lineage factors, which are often implicated in tumorigenesis .

Modulation of Epigenomic Landscape

MYCi975 has been found to alter the MYC and MAX cistromes and modulate the epigenomic landscape to regulate target gene expression . This could potentially lead to the selective inhibition of MYC target gene expression .

Potential Combination Therapies

MYCi975 has been suggested to be used in combination with other drugs for enhanced therapeutic effects. For example, it has been found to synergistically sensitize resistant prostate cancer cells to enzalutamide and estrogen receptor–positive breast cancer cells to 4-hydroxytamoxifen .

Impairment of MYC-Driven Gene Expression

MYCi975 impairs MYC-driven gene expression, which could potentially lead to the suppression of tumorigenesis .

作用機序

- MYCi975 specifically targets the MYC proteinMYC is a well-studied cancer driver gene that promotes tumorigenesis through various mechanisms, including stimulating cell proliferation, blocking apoptosis, altering metabolism, and suppressing host immunity .

- MYCi975 affects several downstream pathways:

Target of Action

Biochemical Pathways

Action Environment

特性

IUPAC Name |

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDFDVBYONIJLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Cl2F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

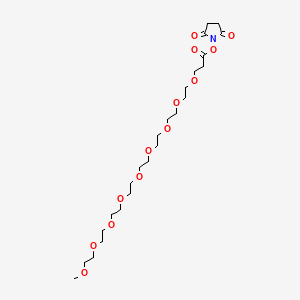

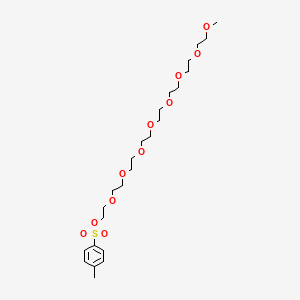

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)